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molecular formula C14H14 B1196317 1,1-Diphenylethane CAS No. 612-00-0

1,1-Diphenylethane

Cat. No. B1196317
M. Wt: 182.26 g/mol
InChI Key: BSZXAFXFTLXUFV-UHFFFAOYSA-N
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Patent
US04929785

Procedure details

The procedure of Example I was repeated except that the reaction mass contained 150 ml water, 5.6 g iron (99.9+% pure), 0.2 g CuCl (99.9% pure), and 25.4 g benzyl chloride. The reaction period was for 3 hr. 13.0 g of crude diphenylethane product was obtained. This represents a 71.4% yield.
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Two
Name
CuCl
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
71.4%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Fe].Cl[Cu].O>[C:2]1([CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH3:1])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
5.6 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
CuCl
Quantity
0.2 g
Type
catalyst
Smiles
Cl[Cu]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction period

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 71.4%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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